2-Amino-3-fluoroheptanoic acid
Description
2-Amino-3-fluoroheptanoic acid is a fluorinated non-proteinogenic amino acid characterized by a seven-carbon aliphatic chain (heptanoic acid backbone) with an amino group at position 2 and a fluorine atom at position 3. This structural configuration imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, compared to non-fluorinated analogs. The fluorine atom introduces electronegativity, influencing hydrogen bonding and steric effects, which can modulate interactions with biological targets like enzymes or receptors.
Properties
Molecular Formula |
C7H14FNO2 |
|---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
2-amino-3-fluoroheptanoic acid |
InChI |
InChI=1S/C7H14FNO2/c1-2-3-4-5(8)6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11) |
InChI Key |
PNQMPJSBZXUFMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C(=O)O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptanoic acid, 2-amino-3-fluoro- can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 2-aminoheptanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires anhydrous conditions and a non-polar solvent such as dichloromethane.
Industrial Production Methods: Industrial production of heptanoic acid, 2-amino-3-fluoro- may involve the large-scale fluorination of 2-aminoheptanoic acid using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: Heptanoic acid, 2-amino-3-fluoro- can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) to form azido derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products:
Oxidation: Oxo derivatives of heptanoic acid, 2-amino-3-fluoro-.
Reduction: 2-amino-3-fluoroheptanol.
Substitution: 2-amino-3-azidoheptanoic acid.
Scientific Research Applications
Heptanoic acid, 2-amino-3-fluoro- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of heptanoic acid, 2-amino-3-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The amino group may participate in nucleophilic or electrophilic reactions, modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparative analysis highlights key structural and functional differences between 2-Amino-3-fluoroheptanoic acid and its analogs (Table 1). Data are synthesized from structurally related compounds in the evidence, focusing on chain length, fluorine positioning, and biological implications.
Table 1: Comparative Analysis of 2-Amino-3-fluoroheptanoic Acid and Structural Analogs
| Compound Name | Molecular Formula | Key Structural Features | Biological Activity/Properties | Evidence ID |
|---|---|---|---|---|
| 2-Amino-3-fluoroheptanoic acid | C₇H₁₄FNO₂ | 7-carbon chain; fluorine at C3 | Inferred: Enhanced lipophilicity, potential neuroactivity | N/A* |
| 2-Amino-3-fluoro-2-methylpropanoic acid | C₄H₈FNO₂ | 3-carbon chain; methyl at C2, fluorine at C3 | Lower potency; studied for bioactivity | |
| 2-Amino-2-methylheptanoic acid | C₈H₁₇NO₂ | 7-carbon chain; methyl at C2; no fluorine | Limited biological data (saturated analog) | |
| 2-Amino-4-(trifluoromethyl)butanoic acid | C₅H₈F₃NO₂ | 4-carbon chain; CF₃ at C4 | Distinct biological activity | |
| (S)-2-Amino-3-(4-fluorophenyl)propanoic acid | C₉H₁₀FNO₂ | Aromatic fluorine (phenyl ring); chiral center | Potential CNS interactions | |
| 2-Amino-3-(3-chloro-2,6-difluorophenyl)propanoic acid | C₉H₈ClF₂NO₂ | Aromatic Cl/F substitutions; propanoic backbone | Research applications in enzymology |
Note: Direct references to 2-Amino-3-fluoroheptanoic acid are absent in the evidence; inferences are based on structural analogs.
Key Comparison Points
Chain Length and Lipophilicity: The heptanoic acid backbone (7 carbons) likely confers higher lipophilicity than shorter-chain analogs like 2-Amino-3-fluoro-2-methylpropanoic acid (C4), enhancing membrane permeability and bioavailability . Longer chains (e.g., C7 vs. C4) may improve binding to hydrophobic pockets in proteins or receptors.
Fluorine Substitution: Aliphatic fluorine (C3 in heptanoic acid) vs. aromatic fluorine (e.g., in phenyl-substituted analogs) alters electronic effects. Aromatic fluorine (e.g., in phenylpropanoic acids) enhances metabolic stability but may reduce conformational flexibility compared to aliphatic fluorine .
Antimicrobial Potential: Unsaturated analogs like 2-Amino-2-methyl-3-hexenoic acid exhibit antimicrobial activity, implying that chain unsaturation or fluorine positioning could influence microbial targeting .
Therapeutic Potential: Compounds with trifluoromethyl groups (e.g., 2-Amino-4-(trifluoromethyl)butanoic acid) demonstrate distinct bioactivity, but their shorter chains may limit tissue penetration compared to heptanoic derivatives . Fluorinated phenylpropanoic acids (e.g., ) highlight the role of halogenation in optimizing receptor binding affinity, a property applicable to heptanoic acid derivatives .
Biological Activity
2-Amino-3-fluoroheptanoic acid is a fluorinated amino acid that has garnered attention due to its potential applications in medical imaging and cancer diagnostics. This compound belongs to a class of branched-chain amino acids (BCAAs) that are substrates for the large neutral amino acid transporters (LATs), which play a crucial role in cellular uptake processes. The biological activity of 2-amino-3-fluoroheptanoic acid primarily revolves around its interactions with LATs, its metabolic pathways, and its implications in tumor imaging.
Transport Mechanisms
The uptake of 2-amino-3-fluoroheptanoic acid is mediated by LAT transporters, specifically LAT1 and LAT4, which are sodium-independent and widely distributed throughout the body. Research indicates that the fluorination at the β-position does not significantly alter the affinity of these amino acids for LATs, allowing for effective transport into cells.
Table 1: Transport Affinities of Fluorinated Amino Acids
| Compound | LAT Affinity (IC50) | Uptake in Tumor Cells (%) |
|---|---|---|
| 2-Amino-3-fluoroheptanoic acid | 190 µM | 9.1 |
| 2-Amino-3-fluorobutanoic acid | 200 µM | 7.4 |
| Non-fluorinated BCAA | 300 µM | 6.5 |
In Vivo Studies
In vivo studies using mouse models have demonstrated that 2-amino-3-fluoroheptanoic acid exhibits significant uptake in tumor tissues compared to normal tissues. PET imaging studies have shown that this compound can serve as an effective radiotracer for detecting tumors, particularly gliomas.
Case Study: Tumor Uptake in U-87 Xenograft Model
A study involving U-87 glioma xenograft models revealed that the radiolabeled version of 2-amino-3-fluoroheptanoic acid had a tumor uptake of approximately 9.1% ID/g at 60 minutes post-injection, indicating its potential utility in tumor imaging applications. The biodistribution analysis showed that while the compound was primarily accumulated in tumor tissues, it also exhibited moderate uptake in normal brain tissue.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have highlighted that variations in the side chain length and fluorination position can significantly affect the biological activity and transport efficiency of amino acids. For instance, increasing the aliphatic chain length generally enhances LAT-mediated transport, while modifications at the α-carbon can lead to decreased affinity.
Table 2: SAR Findings for Fluorinated Amino Acids
| Modification | Effect on LAT Affinity | Effect on Tumor Uptake |
|---|---|---|
| α-Hydrogen substitution | Increased affinity | Higher tumor uptake |
| β-Fluorination | Minimal impact | Maintained uptake |
| α-Methylation | Decreased affinity | Lower tumor uptake |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-3-fluoroheptanoic acid, and what purity validation methods are critical?
- Methodology :
- Synthesis : Utilize stereoselective fluorination via electrophilic or nucleophilic reagents (e.g., Selectfluor®) on a heptanoic acid backbone. Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) can ensure stereochemical control .
- Purification : Employ recrystallization or preparative HPLC with chiral columns to isolate enantiomers.
- Validation : Confirm purity via H/F NMR (to verify fluorination position) and LC-MS (for molecular weight confirmation). Elemental analysis ensures stoichiometric accuracy .
Q. How should researchers characterize the stereochemical purity of 2-amino-3-fluoroheptanoic acid?
- Methodology :
- Chiral HPLC : Use columns like Chirobiotic T™ with polar organic mobile phases to resolve enantiomers. Compare retention times to commercially available chiral standards .
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a heavy atom derivative (e.g., bromine-substituted analogs) .
- Optical Rotation : Measure specific rotation () and compare to literature values for related fluorinated amino acids .
Q. What storage conditions optimize the stability of 2-amino-3-fluoroheptanoic acid in laboratory settings?
- Methodology :
- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or racemization. Use desiccants (e.g., silica gel) to mitigate hygroscopic degradation .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to establish shelf-life thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for fluorinated amino acid derivatives?
- Methodology :
- Enantiomeric Purity Verification : Re-examine samples for unintended racemization using circular dichroism (CD) spectroscopy .
- Isotopic Labeling : Incorporate C or F labels to track metabolic incorporation vs. non-specific binding in cellular assays .
- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
Q. What computational strategies predict the conformational behavior of 2-amino-3-fluoroheptanoic acid in solution?
- Methodology :
- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to identify dominant rotamers .
- Density Functional Theory (DFT) : Calculate energy barriers for C-F bond rotation and compare to NMR-derived coupling constants () .
- QSPR Modeling : Corrogate experimental pKa and logP values with computational descriptors (e.g., polar surface area) to predict membrane permeability .
Q. What experimental designs are optimal for studying metabolic incorporation of fluorinated amino acids?
- Methodology :
- Radiolabeling : Synthesize C-labeled analogs to quantify incorporation into proteins via scintillation counting .
- Mass Spectrometry : Use high-resolution LC-MS/MS to detect fluorinated peptides in tryptic digests. Monitor for mass shifts (+18.9984 Da for –F substitution) .
- Competition Assays : Co-incubate with natural amino acids (e.g., leucine) to assess uptake specificity via fluorescence-activated cell sorting (FACS) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results for fluorine-induced electronic effects?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
